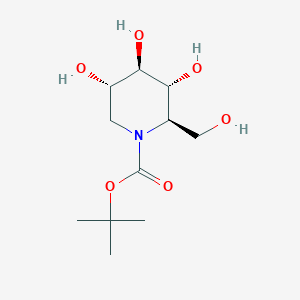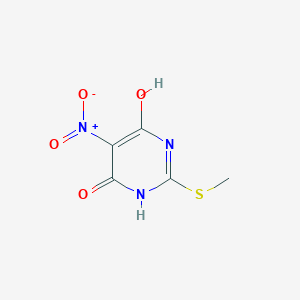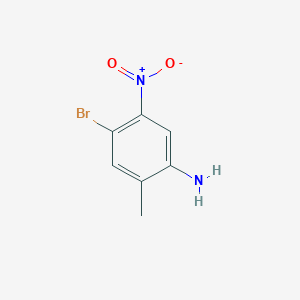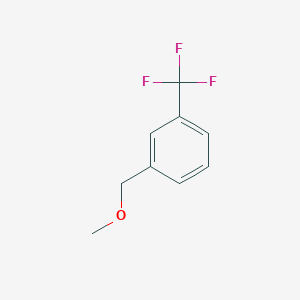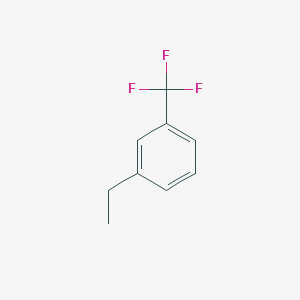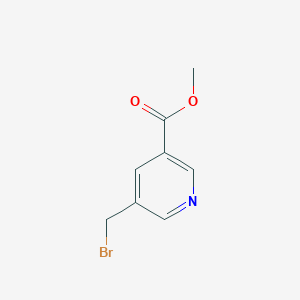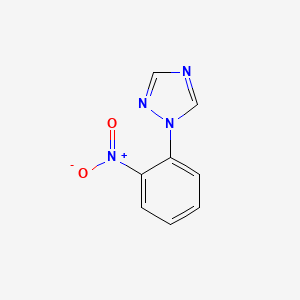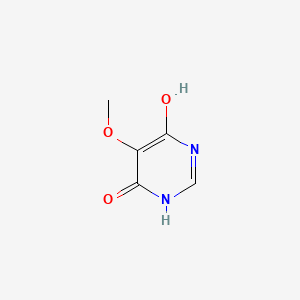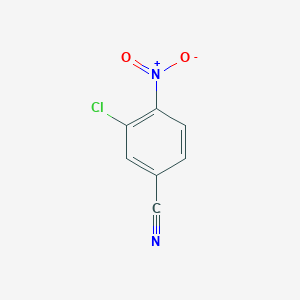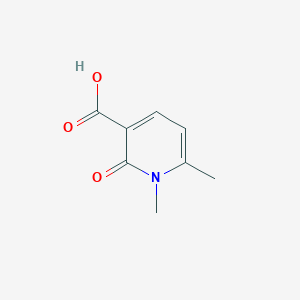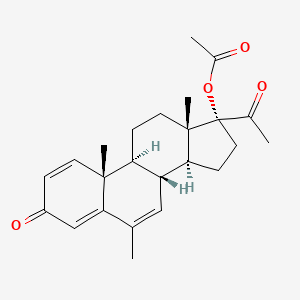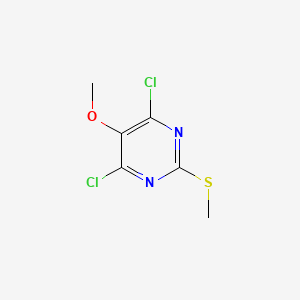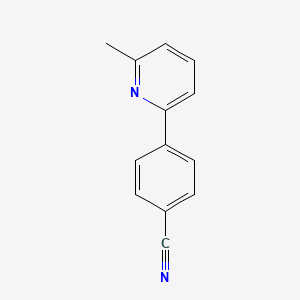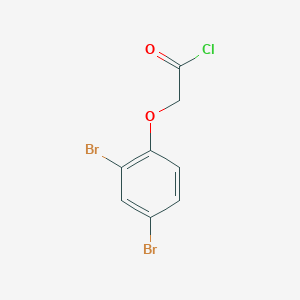
4-(Benzyloxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-(Trialkylmethyl)anilines, involves the reaction of 4-(Trifluoromethyl)aniline with primary Grignard reagents in ether . This process yields the title products 14 (50–75%). A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(Trifluoromethyl)aniline Hydrochloride, has been reported. The molecular formula is C7H6F3N·HCl, and the molecular weight is 197.59 .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Applications De Recherche Scientifique
Liquid Crystal Research
4-(Benzyloxy)-3-(trifluoromethyl)aniline derivatives exhibit significant properties in the study of liquid crystals. Researchers Miyajima et al. (1995) found that certain derivatives show stable smectic B and A phases, which are crucial in liquid crystal technology. The study highlighted how the moderately polar nature of these mesogens stabilizes monolayer smectic states, with the smectic A phase of one derivative exhibiting very high orientational order (Miyajima et al., 1995).
Spectroscopic Studies
Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation of a related compound, 4-nitro-3-(trifluoromethyl)aniline. They used Fourier transform infrared (FT-IR) and Raman spectra to analyze its fundamental modes, vibrational, structural, thermodynamic, and electronic properties. Their study provided insights into the influence of substituent groups on the electronic properties of the molecule (Saravanan et al., 2014).
Materials Science
In materials science, derivatives of 4-(Benzyloxy)-3-(trifluoromethyl)aniline have been used in synthesizing novel materials. A study by Ito et al. (2002) focused on the synthesis and redox properties of oligo(N-phenyl-m-aniline)s, illustrating the potential of these compounds in creating high-spin cationic states, which could be valuable in various materials science applications (Ito et al., 2002).
Synthetic Chemistry
Strekowski et al. (1995) explored the use of anionically activated trifluoromethyl groups in synthesizing isoxazoles and 1,3,5-triazines. This highlights the compound's role in facilitating complex chemical reactions and producing various chemical structures, demonstrating its versatility in synthetic chemistry (Strekowski et al., 1995).
Dendrimer Synthesis
Morar et al. (2018) investigated the use of 4-(n-Octyloxy)aniline, a similar compound, in the synthesis and structure of new dendritic melamines. This research contributes to the understanding of dendrimers' synthesis and behavior, which is critical in nanotechnology and materials science (Morar et al., 2018).
Nonlinear Optical Materials
Revathi et al. (2017) conducted a study on 4-Chloro-3-(trifluoromethyl)aniline, a structurally similar compound, for its potential use in nonlinear optical (NLO) materials. They provided detailed vibrational analysis and theoretical insights, which could be relevant for the development of advanced optical materials (Revathi et al., 2017).
Safety And Hazards
The safety and hazards associated with similar compounds like 4-(Trifluoromethyl)aniline Hydrochloride include skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Orientations Futures
Propriétés
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULCQZNHBGUYCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568749 |
Source


|
| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
CAS RN |
70338-47-5 |
Source


|
| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

